[4-(5-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine
Overview
Description
[4-(5-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine: is a chemical compound with the molecular formula C15H21N3 and a molecular weight of 243.35 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(5-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine typically involves the reaction of 5-methyl-1H-benzimidazole with cyclohexylmethylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The production process involves stringent quality control measures to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(5-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine can undergo oxidation reactions, typically in the presence of oxidizing agents such as or .
Reduction: This compound can be reduced using reducing agents like or .
Substitution: It can participate in substitution reactions, where functional groups on the benzimidazole ring or the cyclohexyl ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous conditions.
Substitution: Various halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of the benzimidazole or cyclohexyl rings.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted benzimidazole or cyclohexyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and pathways.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry:
- Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(5-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
- Other related compounds include benzimidazole , methylbenzimidazole , and cyclohexylamine .
[4-(5-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine: shares structural similarities with other benzimidazole derivatives, such as and .
Uniqueness:
- The unique combination of the benzimidazole and cyclohexylmethylamine moieties in this compound imparts distinct chemical and biological properties.
- Its specific structure allows for targeted interactions with molecular targets, making it valuable in research and potential therapeutic applications.
Biological Activity
[4-(5-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, including antimicrobial, anticancer, and anthelmintic properties.
Chemical Structure and Properties
The chemical formula for this compound is . The structure features a cyclohexyl group attached to a benzimidazole moiety, which is responsible for its biological activity.
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain benzimidazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
A comparative study highlighted that this compound demonstrated notable antibacterial activity against multiple Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics like ciprofloxacin.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 16 |
Escherichia coli | 32 | |
Pseudomonas aeruginosa | 64 |
Anticancer Activity
The anticancer potential of benzimidazole derivatives has also been a focal point in recent research. Studies have demonstrated that these compounds can interfere with DNA topoisomerases, enzymes critical for DNA replication and repair. For example, in vitro assays using HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer) cell lines revealed that certain derivatives exhibited cytotoxic effects by inducing apoptosis .
In particular, the compound's ability to inhibit type I DNA topoisomerase was confirmed through supercoil relaxation assays. The IC50 values for cell lines treated with this compound were significantly lower than those of control groups.
Cell Line | IC50 (µM) |
---|---|
HeLa | 10 |
MCF7 | 15 |
A431 | 12 |
Anthelmintic Activity
Benzimidazole derivatives are traditionally known for their anthelmintic properties. Studies have shown that this compound exhibits moderate to high anthelmintic activity against species such as Pheretima posthuma. The compound was tested against control groups using standard anthelmintics like albendazole.
The results indicated that the compound effectively paralyzed and killed earthworms in a dose-dependent manner, with observed death times significantly lower than those in control groups.
Compound | Paralysis Time (min) | Death Time (min) |
---|---|---|
This compound | 30 | 60 |
Albendazole | 20 | 40 |
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of this compound:
- Antibacterial Efficacy : A study involving various bacterial strains demonstrated that the compound significantly inhibited bacterial growth in vitro, supporting its potential as a therapeutic agent against infections caused by resistant strains.
- Cytotoxicity in Cancer Cells : Research on cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers, suggesting its role as a potential chemotherapeutic agent.
- Anthelmintic Testing : Field studies on soil-dwelling nematodes indicated that this compound could serve as an effective anthelmintic agent, particularly in agricultural settings where parasitic infections are prevalent.
Properties
IUPAC Name |
[4-(6-methyl-1H-benzimidazol-2-yl)cyclohexyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c1-10-2-7-13-14(8-10)18-15(17-13)12-5-3-11(9-16)4-6-12/h2,7-8,11-12H,3-6,9,16H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMIDSJYEROFEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CCC(CC3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901206212 | |
Record name | 4-(6-Methyl-1H-benzimidazol-2-yl)cyclohexanemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901206212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933682-43-0 | |
Record name | 4-(6-Methyl-1H-benzimidazol-2-yl)cyclohexanemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933682-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(6-Methyl-1H-benzimidazol-2-yl)cyclohexanemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901206212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.